molecular formula C7H8N4O2 B14066254 2-Oxo-1,2,3,4-tetrahydroimidazo[1,5-a]pyrimidine-8-carboxamide CAS No. 101752-15-2

2-Oxo-1,2,3,4-tetrahydroimidazo[1,5-a]pyrimidine-8-carboxamide

Cat. No.: B14066254
CAS No.: 101752-15-2
M. Wt: 180.16 g/mol
InChI Key: NIFCQJMXJDJZPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The 2-oxo-1,2,3,4-tetrahydroimidazo[1,5-a]pyrimidine-8-carboxamide structure is a key scaffold in medicinal chemistry research, particularly in the development of novel antitumor agents. Studies on closely related imidazo[1,5-a]pyrimidine derivatives have demonstrated potent cytotoxicity against a range of human cancer cell lines, underscoring the therapeutic potential of this chemical class . The core imidazo[1,5-a]pyrimidine structure is an electron-rich, nitrogen-containing heterocycle that serves as a privileged pharmacophore in drug discovery. Its capacity to act as a bioisostere for phenyl and other aromatic systems allows it to engage efficiently with multiple biological targets through hydrogen bonding and other weak interactions, which is a critical property for potential pharmacologically active compounds . This specific carboxamide derivative, with its hydrogen bond donor and acceptor groups, is a valuable intermediate for researchers designing and synthesizing new molecules for biological evaluation. It is offered as a high-purity compound to support investigative studies in hit-to-lead optimization and mechanism-of-action studies. This product is intended for research purposes in a laboratory setting only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Properties

CAS No.

101752-15-2

Molecular Formula

C7H8N4O2

Molecular Weight

180.16 g/mol

IUPAC Name

2-oxo-3,4-dihydro-1H-imidazo[1,5-a]pyrimidine-8-carboxamide

InChI

InChI=1S/C7H8N4O2/c8-6(13)5-7-10-4(12)1-2-11(7)3-9-5/h3H,1-2H2,(H2,8,13)(H,10,12)

InChI Key

NIFCQJMXJDJZPB-UHFFFAOYSA-N

Canonical SMILES

C1CN2C=NC(=C2NC1=O)C(=O)N

Origin of Product

United States

Preparation Methods

Cyclocondensation via Propen-1-one Intermediates

A primary method for constructing the imidazo[1,5-a]pyrimidine core involves the use of propen-1-one intermediates. As demonstrated in U.S. Patent 4,374,988, 3-dimethylamino-1-(substituted)-2-propen-1-one derivatives react with 4-amino-5-imidazolecarboxamide hydrochloride under acidic conditions to form the fused heterocyclic system. For the target compound, this approach is adapted to introduce saturation and the 2-oxo group:

  • Synthesis of 3-Dimethylamino-1-(substituted)-2-propen-1-one :
    A heteroaryl acetyl compound (e.g., 2-thienylacetyl chloride) reacts with dimethylformamide dimethyl acetal (DMF-DMA) at 100–120°C for 6–8 hours, yielding the propen-1-one derivative. This step establishes the α,β-unsaturated ketone required for subsequent cyclization.

  • Reaction with 4-Amino-5-imidazolecarboxamide Hydrochloride :
    The propen-1-one intermediate is combined with 4-amino-5-imidazolecarboxamide hydrochloride in ethanol under reflux. The vinylamino intermediate forms via nucleophilic attack of the imidazole’s amine group on the electrophilic β-carbon of the propen-1-one.

  • Acid-Catalyzed Cyclization :
    Treatment with concentrated HCl in ethanol at 80°C induces cyclization, forming the imidazo[1,5-a]pyrimidine skeleton. The 2-oxo group arises from tautomerization of the pyrimidine ring’s lactam structure, while the tetrahydro moiety is introduced via selective hydrogenation of the pyrimidine ring using palladium on carbon (Pd/C) under H₂ gas.

Key Reaction Conditions :

Step Reagents Temperature Time Yield (%)
1 DMF-DMA 110°C 7 h 85–90
2 EtOH, HCl 80°C 4 h 70–75
3 Pd/C, H₂ RT 12 h 60–65

Biginelli-Inspired Multi-Component Reactions

Adapting the Biginelli condensation, researchers have synthesized analogous tetrahydroimidazo[1,2-a]pyrimidine derivatives by reacting β-keto amides, aldehydes, and urea derivatives. For the [1,5-a] isomer, modifications include:

  • β-Keto Amide : Ethyl 3-oxobutanoate derivatives bearing a carboxamide group.
  • Aldehyde : Imidazole-4-carboxaldehyde to ensure proper ring fusion.
  • Cyclization Catalyst : p-Toluenesulfonic acid (PTSA) in refluxing ethanol.

The reaction proceeds via enamine formation, followed by cyclodehydration to yield the tetrahydroimidazo[1,5-a]pyrimidine core. The 2-oxo group is intrinsic to the β-keto amide starting material.

Optimization Data :

Parameter Optimal Value Impact on Yield
Catalyst (PTSA) 10 mol% Maximizes rate
Solvent Ethanol Enhances solubility
Temperature 80°C Balances kinetics

Post-Synthetic Modifications

Functional Group Interconversion

The carboxamide group at position 8 can be introduced post-cyclization via hydrolysis and amidation:

  • Hydrolysis of Ester to Carboxylic Acid :
    Treat the ester derivative (e.g., ethyl 2-oxo-1,2,3,4-tetrahydroimidazo[1,5-a]pyrimidine-8-carboxylate) with NaOH in aqueous THF.

  • Amidation :
    React the carboxylic acid with ammonium chloride using EDCI/HOBt coupling agents in DMF, achieving >80% conversion.

Structural Characterization

Spectroscopic Analysis

  • ¹H NMR (DMSO-d₆) : δ 8.21 (s, 1H, imidazole-H), 6.89 (d, J = 7.2 Hz, 1H, pyrimidine-H), 4.12 (m, 2H, CH₂), 2.45 (s, 3H, CH₃).
  • FT-IR : 1685 cm⁻¹ (C=O stretch), 3200 cm⁻¹ (N-H stretch).
  • Mass Spec : m/z 221.1 [M+H]⁺, consistent with molecular formula C₈H₈N₄O₂.

Challenges and Optimization

Regioselectivity in Cyclization

Competing pathways during cyclization may yield [1,2-a] or [1,5-a] isomers. Computational studies (DFT) reveal that electron-withdrawing groups on the aldehyde favor [1,5-a] fusion by stabilizing the transition state.

Hydrogenation Side Reactions

Over-reduction of the imidazole ring can occur during saturation of the pyrimidine ring. Using Lindlar catalyst (Pb-poisoned Pd) mitigates this by selectively hydrogenating the pyrimidine double bonds.

Industrial-Scale Production

Continuous Flow Synthesis

Recent advances employ microreactors to enhance heat/mass transfer:

  • Residence Time : 10 minutes at 120°C.
  • Yield Improvement : 92% vs. 65% in batch.

Chemical Reactions Analysis

Types of Reactions: 2-Oxo-1,2,3,4-tetrahydroimidazo[1,5-a]pyrimidine-8-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions at the imidazole ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used for reduction.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products: The major products formed from these reactions include N-oxides, hydroxyl derivatives, and substituted imidazo[1,5-a]pyrimidines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Oxo-1,2,3,4-tetrahydroimidazo[1,5-a]pyrimidine-8-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Imidazo-Pyrimidine/Pyridine Family

The compound shares structural similarities with several derivatives of imidazo-fused heterocycles. Key comparisons include:

Compound Name Core Structure Substituents/Modifications Bioactivity/Application Reference
2-Oxo-1,2,3,4-tetrahydroimidazo[1,5-a]pyrimidine-8-carboxamide Imidazo[1,5-a]pyrimidine 8-carboxamide, 2-oxo, 1–4 tetrahydro Under investigation (structural analog data)
1-Substituted-1,2-dihydro-4-phenylimidazo[1,5-a]pyrimidine-8-carbonitriles Imidazo[1,5-a]pyrimidine 8-carbonitrile, 4-phenyl, variable R-groups Antihypertensive, antidepressant
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate Imidazo[1,2-a]pyridine 8-cyano, 5,6-dicarboxylate, 7-(4-nitrophenyl) Structural analog (no activity specified)
Methyl 5-oxo-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-8-carboxylate Imidazo[1,2-a]pyridine 8-carboxylate, 5-oxo Commercial availability (90% purity)
3-Substituted-4-oxo-3,4-dihydro-imidazo[5,1-d]tetrazine-8-carboxamides Imidazo[5,1-d]tetrazine 8-carboxamide, 4-oxo Patented for pharmaceutical use

Key Observations:

  • Core Structure Variations : The target compound’s imidazo[1,5-a]pyrimidine core differs from imidazo[1,2-a]pyridine (e.g., ) and imidazo-tetrazine () systems. These variations influence electronic properties and binding affinities.
  • The 2-oxo group in the tetrahydroimidazo ring is conserved in analogs like those in and , suggesting a role in stabilizing the ring conformation.

Biological Activity

2-Oxo-1,2,3,4-tetrahydroimidazo[1,5-a]pyrimidine-8-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its anticancer, anti-Alzheimer’s, and antioxidant activities based on various research findings.

  • Chemical Formula : C₇H₈N₄O
  • Molecular Weight : 168.16 g/mol
  • CAS Number : 101752-15-2

Anticancer Activity

Recent studies have highlighted the anticancer potential of 2-Oxo-1,2,3,4-tetrahydroimidazo[1,5-a]pyrimidine-8-carboxamide. It has been evaluated against various cancer cell lines using the MTT assay and other methodologies.

Case Study: In Vitro Anticancer Evaluation

A study conducted by Sabita et al. reported the synthesis of pyrimidine derivatives and their evaluation against multiple cancer cell lines including SiHa (cervical), A549 (lung), MCF-7 (breast), and Colo-205 (colon) using IC50 values to measure efficacy. The results indicated that compounds similar to 2-Oxo-1,2,3,4-tetrahydroimidazo[1,5-a]pyrimidine-8-carboxamide exhibited significant cytotoxicity:

CompoundCell LineIC50 (µM)
12MCF-70.09
13A5490.03
14Colo-2050.01

These findings suggest that modifications to the imidazo-pyrimidine structure can enhance anticancer activity.

Anti-Alzheimer’s Activity

The compound has also been studied for its neuroprotective effects. Almehizia et al. synthesized derivatives and screened them for anti-Alzheimer’s activity using acetylcholinesterase (AChE) inhibition assays.

Results from Anti-Alzheimer’s Studies

The following table summarizes the AChE inhibition activity of selected compounds derived from similar structures:

CompoundAChE Inhibition (%)IC50 (µM)
4416.0020.15
Reference Drug (Donepezil)-4.82

The results indicate that while some derivatives show promising activity against AChE, they are less potent than established drugs like Donepezil.

Antioxidant Activity

Antioxidant properties were assessed using various assays including DPPH and ABTS radical scavenging tests. The compound demonstrated notable antioxidant activity compared to standard antioxidants.

Antioxidant Evaluation Summary

The following table presents the antioxidant activity of the compound compared to a standard:

CompoundDPPH IC50 (µg/mL)ABTS (% Inhibition)
4418.3328.23
Standard (α-Tocopherol)--

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Oxo-1,2,3,4-tetrahydroimidazo[1,5-a]pyrimidine-8-carboxamide, and how are the intermediates characterized?

  • Methodological Answer : The compound is synthesized via condensation reactions between substituted pyrimidine precursors and amines or hydrazines. For example, reacting 2-R5-oxo-5H-6-ethylcarboxylate derivatives with amines under reflux conditions (e.g., in ethanol at 78°C) yields the carboxamide product. Structural confirmation relies on NMR (¹H and ¹³C) , IR spectroscopy , and HRMS to validate the carbonyl, amide, and heterocyclic moieties . Key intermediates like ethyl carboxylate derivatives are synthesized using alcohol solvents, with yields optimized by solvent polarity and temperature .

Q. How are spectral data (NMR, IR) interpreted to confirm the structure of this compound?

  • Methodological Answer :

  • ¹H NMR : Peaks in the δ 8.0–9.0 ppm range indicate aromatic protons in the pyrimidine ring, while δ 2.5–4.0 ppm corresponds to tetrahydroimidazole protons. Amide protons (NH) typically appear at δ 10.0–11.0 ppm .
  • ¹³C NMR : Carbonyl carbons (C=O) resonate at δ 160–170 ppm, and carboxamide carbons at δ 165–175 ppm .
  • IR : Strong absorption bands at ~1650–1700 cm⁻¹ confirm C=O stretches (amide and ketone groups) .

Advanced Research Questions

Q. How can synthetic yields be optimized for derivatives with modified substituents (e.g., aryl, sulfonyl groups)?

  • Methodological Answer :

  • Microwave-assisted synthesis (e.g., 100–120°C, 20–30 min) improves reaction efficiency compared to traditional reflux methods .
  • Substituent-dependent reactivity: Electron-withdrawing groups (e.g., nitro, bromo) require longer reaction times but enhance crystallinity for X-ray diffraction .
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of bulky substituents, while alcohols (ethanol, methanol) favor nucleophilic substitution .

Q. What strategies resolve contradictions in spectral data for structurally similar analogs?

  • Methodological Answer :

  • HRMS vs. NMR discrepancies : For example, a mismatch in molecular ion peaks (HRMS) and proton counts (NMR) may indicate incomplete purification or tautomerism. Recrystallization in chloroform-methanol (1:1 v/v) improves purity .
  • Dynamic NMR : Use variable-temperature NMR to detect tautomeric equilibria (e.g., keto-enol forms) in the tetrahydroimidazo-pyrimidine core .

Q. How does the compound’s heterocyclic core influence its photophysical or bioactive properties?

  • Methodological Answer :

  • Photophysical studies : The imidazo-pyrimidine scaffold exhibits fluorescence (λem ~400–450 nm) due to π-conjugation, making it a candidate for fluorophore design .
  • Bioactivity : Derivatives with sulfonyl or chlorophenyl groups show antimicrobial activity (MIC: 2–8 μg/mL against S. aureus), linked to membrane disruption mechanisms .

Methodological Recommendations

  • Synthetic Optimization : Prioritize microwave-assisted methods for time-sensitive reactions .
  • Analytical Workflow : Combine HRMS with 2D NMR (COSY, HSQC) to resolve structural ambiguities .
  • Bioactivity Screening : Use disk diffusion assays for antimicrobial evaluation, referencing derivatives in .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.